ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate
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Overview
Description
Ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Compounds with similar indazole structures have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Mode of Action
Indazole derivatives have been reported to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle . This suggests that the compound might interact with cellular targets to disrupt the cell cycle and inhibit cell proliferation.
Biochemical Pathways
For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner , suggesting that they may impact inflammatory pathways.
Result of Action
Based on the reported antiproliferative activity of similar indazole derivatives , it can be inferred that the compound might induce cell cycle arrest and inhibit cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Cyclopentyl Substitution: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the indazole derivative.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the indazole derivative with ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Amines, thiols; reactions can be conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxidized indazole derivatives.
Reduction: Reduced indazole derivatives.
Substitution: Substituted carbamate derivatives.
Scientific Research Applications
Ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate has several scientific research applications:
Comparison with Similar Compounds
Ethyl ((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)carbamate can be compared with other similar compounds, such as:
1-Phenyl-1H-indazole: Known for its anti-inflammatory and analgesic activities.
4,5,6,7-Tetrahydro-1H-indazole: Studied for its potential as a therapeutic agent in various diseases.
Indole Derivatives: Widely studied for their diverse biological activities, including anticancer, antiviral, and antimicrobial effects.
Properties
IUPAC Name |
ethyl N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-2-21-16(20)17-11-14-13-9-5-6-10-15(13)19(18-14)12-7-3-4-8-12/h12H,2-11H2,1H3,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBPMBNJJMNKOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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